Diperodon anhydrous, (S)-

Catalog No.
S13250035
CAS No.
74664-38-3
M.F
C22H27N3O4
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperodon anhydrous, (S)-

CAS Number

74664-38-3

Product Name

Diperodon anhydrous, (S)-

IUPAC Name

[(2S)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m0/s1

InChI Key

YUGZHQHSNYIFLG-FQEVSTJZSA-N

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Isomeric SMILES

C1CCN(CC1)C[C@@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Diperodon anhydrous, (S)- is a chemical compound classified as a phenylcarbamic acid ester, specifically an N-phenylcarbamate derivative. Its IUPAC name is 2-[(phenylcarbamoyl)oxy]-3-(piperidin-1-yl)propyl N-phenylcarbamate, and it has the molecular formula C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of approximately 397.475 g/mol . The compound exists in both anhydrous and monohydrate forms, with the latter being more stable . Diperodon is primarily recognized for its application in veterinary medicine and has been approved for use in certain veterinary drug formulations.

Typical of carbamate compounds. Key reactions include:

  • Hydrolysis: Diperodon can be hydrolyzed to yield phenolic and amine products, especially under acidic or basic conditions.
  • Reduction: The compound may undergo reduction reactions, commonly involving reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
  • Esterification: As an ester, Diperodon can participate in esterification reactions to form new esters with alcohols.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.

Diperodon exhibits notable biological activity, particularly as an analgesic and anti-inflammatory agent. It has been studied for its effects on pain relief in veterinary applications, demonstrating efficacy comparable to other analgesics used in animal care. Its mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, Diperodon has shown potential in modulating neurotransmitter pathways related to pain perception.

The synthesis of Diperodon typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Carbamate: Reacting phenyl isocyanate with an alcohol (such as propanol) to form a carbamate.
  • Piperidine Introduction: The carbamate can then be reacted with piperidine derivatives to introduce the piperidinyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired anhydrous form.

This synthetic pathway allows for the production of Diperodon in a laboratory setting while maintaining high purity levels necessary for pharmaceutical applications.

Diperodon is primarily utilized in veterinary medicine as an analgesic and anti-inflammatory agent. Its applications include:

  • Pain Management: Used in treating acute and chronic pain in animals.
  • Post-Surgical Care: Administered to reduce pain and inflammation following surgical procedures.
  • Research Tool: Employed in pharmacological studies to investigate pain mechanisms and drug interactions.

The compound's effectiveness in these areas makes it a valuable asset in veterinary pharmacotherapy.

Diperodon has been subjected to various interaction studies to evaluate its pharmacokinetic and pharmacodynamic profiles. These studies have indicated:

  • Drug Interactions: Potential interactions with other analgesics and anti-inflammatory drugs, which may enhance or diminish its therapeutic effects.
  • Metabolic Pathways: Investigations into its metabolism have revealed pathways involving cytochrome P450 enzymes, suggesting that co-administration with other drugs metabolized by these enzymes could lead to altered drug levels .

Understanding these interactions is crucial for optimizing dosing regimens and ensuring patient safety.

Diperodon shares structural similarities with several other compounds within the phenylcarbamate class. Some notable similar compounds include:

Compound NameStructure TypeUnique Features
PhenylcarbamateSimple CarbamateBasic structure without additional functional groups
CarprofenNon-steroidal Anti-inflammatoryExhibits stronger anti-inflammatory properties
Flunixin MeglumineNon-steroidal Anti-inflammatoryUsed extensively in livestock; broader spectrum

Diperodon's uniqueness lies in its specific structural configuration that allows it to interact selectively with certain biological targets, making it effective for pain management while minimizing side effects commonly associated with other non-steroidal anti-inflammatory drugs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.20015635 g/mol

Monoisotopic Mass

397.20015635 g/mol

Heavy Atom Count

29

UNII

26FV3D5FEW

Dates

Last modified: 08-10-2024

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